

Fedratinib JAK inhibitor phenotypic profiling

BioMAP

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Compound Focus: Fedratinib

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Comparative Profile of Fedratinib

Fedratinib is characterized by its **preferential inhibition of JAK2** over other JAK family members, and it also has off-target effects on other kinases like **FLT3** and **BRD4**, which contribute to its unique pharmacological profile [1] [2]. The table below positions it against other JAK inhibitors used in myelofibrosis.

Inhibitor	Primary Target(s)	Key Distinguishing Features / Off-Target Activities	Common Clinical Context in Myelofibrosis
Fedratinib	JAK2 > JAK1, JAK3, TYK2 [1]	Also inhibits FLT3 and BRD4 (a BET protein) [1].	Second-line after ruxolitinib failure; effective first-line option [1].
Ruxolitinib	JAK1, JAK2 [3]	Equipotent inhibition of JAK1 and JAK2 [1].	First-line standard [1].
Pacritinib	JAK2 [3]	Has activity against ACVR1/ALK2 , beneficial in patients with cytopenias [1].	Approved for patients with low platelet counts [1].

Inhibitor	Primary Target(s)	Key Distinguishing Features / Off-Target Activities	Common Clinical Context in Myelofibrosis
Momelotinib	JAK1, JAK2 [1]	Additional activity against ACVR1/ALK2 , potentially improving anemia [1].	Used in patients with anemia [1].

Supporting Experimental Data and Protocols

The comparative profile of **Fedratinib** is supported by several key studies. Here is a summary of relevant experimental findings and methodologies.

In Vitro Kinase Selectivity Profiling

This foundational research established **Fedratinib**'s selective nature.

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **Fedratinib** against a panel of kinases [1].
- **Methodology:** Standard in vitro kinase activity assays.
- **Key Findings:** **Fedratinib** demonstrated high selectivity for JAK2 (IC₅₀ ≈ 3 nM) over other JAK family members [1]. It also inhibited FLT3 (IC₅₀ ≈ 15 nM) and BRD4 (IC₅₀ ≈ 130 nM) [1].

Preclinical Model of Ruxolitinib Resistance

A 2023 study provided a mechanistic basis for **Fedratinib**'s efficacy after Ruxolitinib failure [4].

- **Objective:** To investigate how **Fedratinib** overcomes resistance to Ruxolitinib [4].
- **Methodology:**
 - **Cell Lines:** Used Ruxolitinib-sensitive and -resistant BaF3 cell lines expressing human JAK2 V617F [4].
 - **Proliferation Assays:** CellTiter-Glo luminescent cell viability assays [4].
 - **Signaling Analysis:** Immunoblotting to measure phosphorylation of STAT5 (p-STAT5) [4].
 - **Transcriptomic Analysis:** RNA sequencing (RNA-seq) and pathway analysis (e.g., Metacore) on treated cells [4].

- **Key Findings:** **Fedratinib** effectively inhibited JAK-STAT signaling and cell proliferation in Ruxolitinib-resistant cells, while Ruxolitinib itself could not [4]. RNA-seq indicated that **Fedratinib** retained efficacy by inhibiting interferon signaling pathways, which remain critical in the resistant state [4].

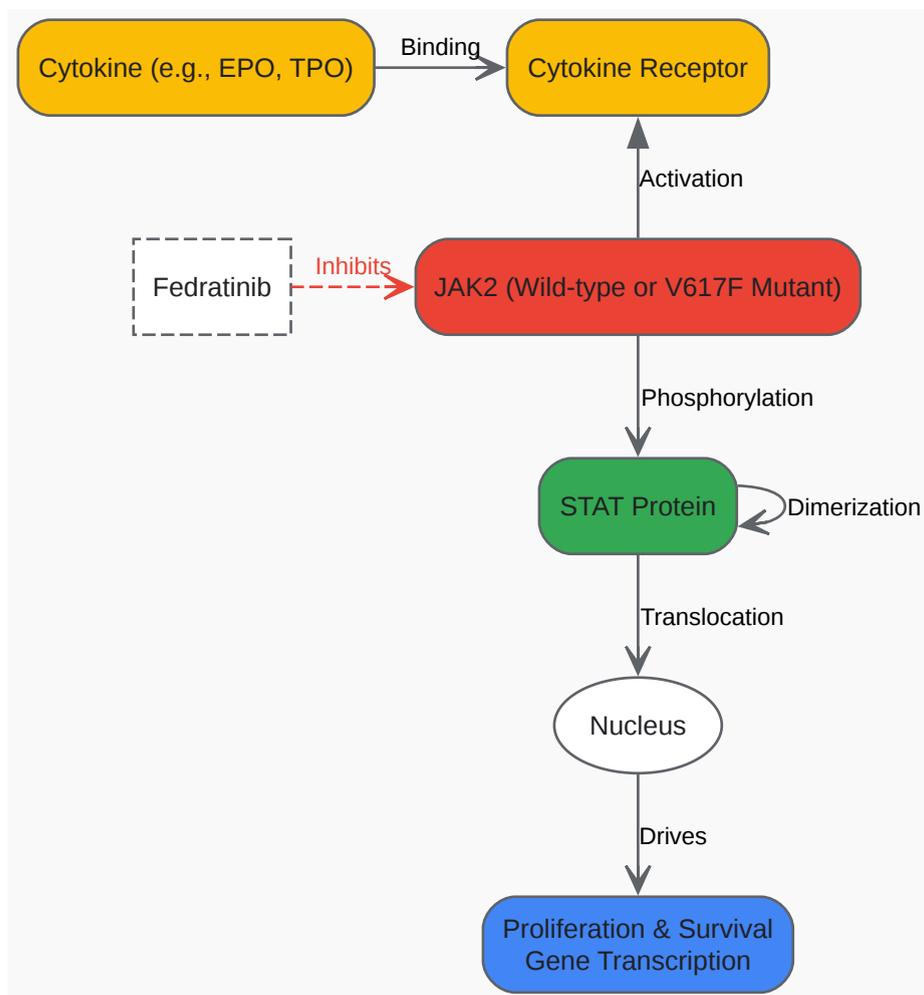
In Vivo Efficacy in Disease Models

Fedratinib's activity has been validated in complex animal models, highlighting its differential effects compared to other JAK inhibitors.

- **Objective:** To compare the therapeutic effects of selective JAK1, JAK2, and JAK1/2 inhibition in mouse models of Hemophagocytic Lymphohistiocytosis (HLH), a severe hyperinflammatory syndrome [5].
- **Methodology:**
 - **Models:** CpG-induced secondary HLH and LCMV-infected Prf1^{-/-} primary HLH in mice [5].
 - **Drug Administration:** **Fedratinib** (JAK2i), Itacitinib (JAK1i), and Ruxolitinib (JAK1/2i) were administered via oral gavage twice daily [5].
 - **Pharmacokinetics (PK):** Plasma levels of inhibitors were quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to ensure clinically relevant exposure [5].
 - **Efficacy Readouts:** Survival, clinical scores, and phospho-flow cytometry to measure STAT1 phosphorylation in macrophages [5].
- **Key Findings:** While all three inhibitors suppressed IFN- γ -induced STAT1 phosphorylation, their clinical efficacy differed. Ruxolitinib was superior in both models. Itacitinib (JAK1i) improved survival in secondary HLH, but **Fedratinib** (JAK2i) performed suboptimally in primary HLH, suggesting combined JAK1/JAK2 inhibition is most effective for certain immunopathologies [5].

Fedratinib's Mechanism and Signaling Pathway

The following diagram illustrates the primary molecular mechanism of **Fedratinib** and its role in the JAK-STAT pathway, which is dysregulated in myeloproliferative neoplasms.



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Research Implications and Future Directions

The absence of specific BioMAP data presents an opportunity for further investigation.

- **Addressing the Data Gap:** The search results confirm that **Fedratinib** has a unique kinome profile. Conducting a dedicated BioMAP study would provide a systematic, side-by-side phenotypic comparison with other JAK inhibitors across diverse human primary cell-based systems, potentially revealing novel differential effects on inflammation, angiogenesis, and tissue remodeling.
- **Leveraging Existing Data:** The available mechanistic and comparative data can still powerfully inform research. **Fedratinib**'s activity against **BRD4** is a key differentiator, as dual JAK and BET inhibition is a promising therapeutic strategy for reversing bone marrow fibrosis [1] [6]. Furthermore, its distinct binding mode to JAK2 may explain its ability to overcome resistance to ATP-competitive inhibitors like Ruxolitinib in some contexts [4].

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